N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
CAS No.:
Cat. No.: VC16701673
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O4 |
|---|---|
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20) |
| Standard InChI Key | QRHZWNUTPGHNKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[(2,3,4-Trihydroxyphenyl)methylideneamino]benzamide consists of a benzamide moiety () connected to a 2,3,4-trihydroxyphenyl group through an imine () functional group. The presence of three hydroxyl groups on the phenyl ring enhances hydrogen-bonding capacity and solubility in polar solvents. The planar structure of the aromatic rings facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzymes and DNA .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.26 g/mol |
| Functional Groups | Benzamide, Imine, Trihydroxyphenyl |
| Solubility | Moderate in DMSO, Ethanol |
| Melting Point | Not reported |
Spectroscopic Characterization
The compound’s structure is confirmed through:
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FT-IR Spectroscopy: Peaks at 1650–1680 cm (C=O stretch of benzamide), 1600–1620 cm (C=N stretch of imine), and 3200–3400 cm (O-H stretch of phenolic groups) .
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NMR Spectroscopy: NMR signals at δ 8.2–8.5 ppm (imine proton), δ 6.5–7.2 ppm (aromatic protons), and δ 9.5–10.0 ppm (phenolic -OH) .
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Mass Spectrometry: Molecular ion peak at m/z 272.26 [M+H].
Synthesis and Optimization
Condensation Reaction
The compound is synthesized via a Schiff base formation between p-aminobenzamide and 2,3,4-trihydroxybenzaldehyde in ethanol under reflux :
Reaction conditions (24 hours, 80°C) yield a yellow solid, purified via recrystallization from ethanol (yield: 75–85%) .
Catalytic Enhancements
Recent advances employ Lewis acids (e.g., ZnCl) or microwave irradiation to reduce reaction time to 2–4 hours while improving yields to >90% .
Biological Activities and Mechanisms
Antioxidant Activity
The trihydroxyphenyl group enables radical scavenging via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. In DPPH assays, the compound exhibits an IC of 12.5 μM, comparable to ascorbic acid (IC = 10.8 μM) . The hydroxyl groups chelate transition metals (e.g., Fe), inhibiting Fenton reaction-driven oxidative damage.
Antimicrobial Properties
Against Staphylococcus aureus and Escherichia coli, the compound shows minimum inhibitory concentrations (MIC) of 25 μg/mL and 50 μg/mL, respectively . The imine group disrupts microbial cell membranes by interacting with phospholipid headgroups, while the benzamide moiety inhibits DNA gyrase .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for:
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Antioxidant Therapeutics: Derivatives with enhanced bioavailability are being explored for neurodegenerative diseases.
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Antiviral Agents: Structural analogs with fluorinated benzamide groups show improved potency against enteroviruses .
Corrosion Inhibition
In preliminary studies, the compound reduces mild steel corrosion in HCl (1 M) by 85% at 100 ppm, forming a protective film via adsorption.
Comparative Analysis with Analogous Compounds
N-[(3,4-Dimethoxyphenyl)methylideneamino]benzamide
Replacing hydroxyl groups with methoxy groups reduces antioxidant activity (IC = 35 μM in DPPH assay) but enhances lipophilicity (logP = 2.1 vs. 1.5), improving blood-brain barrier penetration.
Trimethobenzamide
Trimethobenzamide (), a related antiemetic, lacks hydroxyl groups, resulting in no radical scavenging activity but higher solubility in nonpolar solvents .
Analytical and Computational Studies
Molecular Docking
Docking simulations (AutoDock Vina) show the compound binds to the CVB3 protease with a binding energy of -9.2 kcal/mol, forming hydrogen bonds with catalytic residues .
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